Leucomethylene Blue dihydrobromide
Overview
Description
Preparation Methods
TRx0237 is synthesized from methylene blue through a series of chemical reactions designed to stabilize and reduce the compound, improving its absorption, bioavailability, and tolerability . The specific synthetic routes and reaction conditions for TRx0237 involve the reduction of methylene blue to leuco-methylthioninium, followed by its conversion to hydromethylthionine mesylate . Industrial production methods focus on ensuring the purity and stability of the final product to meet pharmaceutical standards .
Chemical Reactions Analysis
TRx0237 undergoes various chemical reactions, including oxidation and reduction. The compound can be oxidized back to methylene blue under certain conditions . Common reagents used in these reactions include reducing agents like sodium dithionite for the reduction process and oxidizing agents like hydrogen peroxide for the oxidation process . The major products formed from these reactions are methylene blue and its reduced form, leuco-methylthioninium .
Scientific Research Applications
TRx0237 has been extensively studied for its potential therapeutic effects in neurodegenerative diseases. It is primarily used in the treatment of Alzheimer’s disease and frontotemporal dementia by inhibiting the aggregation of tau proteins, which form neurofibrillary tangles in the brain . Additionally, TRx0237 has shown potential benefits in other tauopathies and neurodegenerative conditions . Research has also explored its effects on autophagy, mitochondrial function, and neuroprotection .
Mechanism of Action
The mechanism of action of TRx0237 involves the inhibition of tau protein aggregation. Tau proteins are essential for maintaining the stability of microtubules in neurons. in neurodegenerative diseases, tau proteins become hyperphosphorylated and aggregate into neurofibrillary tangles . TRx0237 interferes with the tau-tau binding necessary for aggregation, thereby preventing the formation of these tangles . This action helps to mitigate the downstream pathological consequences of tau aggregation, such as neuronal dysfunction and cognitive deficits .
Comparison with Similar Compounds
TRx0237 is unique in its design as a stabilized, reduced form of methylene blue, which enhances its absorption and bioavailability . Similar compounds include methylene blue and its first-generation derivative, Rember . Both TRx0237 and Rember share the same mode of action, but TRx0237 has been optimized for better pharmacokinetic properties . Other tau aggregation inhibitors in development include compounds targeting different aspects of tau pathology, such as phosphorylation and clearance .
Properties
IUPAC Name |
3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;dihydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S.2BrH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;/h5-10,17H,1-4H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUPSVVTGFBHTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C.Br.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Br2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951131-15-0 | |
Record name | Leucomethylene Blue dihydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951131150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,7-dimethylphenothiazine dihydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROMETHYLTHIONINE DIHYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E79ZM68IOZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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